molecular formula C15H19N3O4S B2924160 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate CAS No. 381731-22-2

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate

Cat. No. B2924160
CAS RN: 381731-22-2
M. Wt: 337.39
InChI Key: MJDQRRZJEHSFCE-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, a series of 2,4,6-trisubstituted pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structures of synthesized derivatives can be confirmed by physicochemical properties and spectral data (IR, NMR, Mass and elemental analyses) .


Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It’s a much weaker base than pyridine and soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate plays a significant role in the synthesis and modification of heterocyclic compounds. Research has shown that derivatives of thiophenes, including structures similar to 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine, are crucial in the formation of various polymethylene-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivatives. These derivatives, through subsequent reactions, facilitate the synthesis of pyrrolo-, pyrido-, and azepino[1,2-a]pyrimidine derivatives, showcasing their importance in the field of organic synthesis for generating a diverse array of heterocyclic compounds (Shvedov, Kharizomenova, & Grinev, 1975).

Catalysis and Functionalization

Recent studies have highlighted the role of saturated aza-heterocycles, including azepanes, as privileged structures in bioactive compounds and therapeutic agents. The development of methods for enantioselective functionalization of the α-methylene C–H bonds adjacent to nitrogen in such heterocycles has been a focus of pharmaceutical research. A notable application involves the palladium-catalyzed enantioselective α-C–H coupling, demonstrating the utility of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate derivatives in drug discovery processes for achieving high enantioselectivity and regioselectivity in the functionalization of amines (Jain, Verma, Xia, & Yu, 2016).

Nonlinear Optical (NLO) Properties

The pyrimidine ring is a core structure in numerous significant biological molecules, and derivatives of thiopyrimidines, similar to 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate, have been investigated for their nonlinear optical (NLO) properties. Studies involving phenyl pyrimidine derivatives have shown that these compounds exhibit promising applications in the fields of medicine and nonlinear optics, indicating the potential use of 4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate derivatives in optoelectronic devices and high-tech applications due to their considerable NLO character (Hussain et al., 2020).

Future Directions

Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

properties

IUPAC Name

4-(azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.C2H2O4/c1-10-14-12(11-6-9-17-13(11)15-10)16-7-4-2-3-5-8-16;3-1(4)2(5)6/h6,9H,2-5,7-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDQRRZJEHSFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate

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